molecular formula C25H18N2O3S3 B491571 (Z)-N-(3-(benzo[d]thiazol-2-ylthio)-4-oxonaphthalen-1(4H)-ylidene)-2,4-dimethylbenzenesulfonamide CAS No. 518322-26-4

(Z)-N-(3-(benzo[d]thiazol-2-ylthio)-4-oxonaphthalen-1(4H)-ylidene)-2,4-dimethylbenzenesulfonamide

Cat. No. B491571
CAS RN: 518322-26-4
M. Wt: 490.6g/mol
InChI Key: GHMGWVKNROXSNQ-OOAXWGSJSA-N
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Description

“(Z)-N-(3-(benzo[d]thiazol-2-ylthio)-4-oxonaphthalen-1(4H)-ylidene)-2,4-dimethylbenzenesulfonamide” is a compound that contains a benzothiazole moiety . Benzothiazole derivatives have been highlighted for their synthetic developments and their in vitro and in vivo activity .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been studied using various techniques. The structure-activity relationships of the new benzothiazole derivatives along with the molecular docking studies of selected compounds have been discussed against the target DprE1 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives include various synthetic pathways such as diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives vary. For instance, some benzothiazole derivatives have been reported to be white solids with varying melting points .

Scientific Research Applications

Molecular Structure and Crystallography

The molecular structure of related sulfonamide compounds has been characterized through X-ray diffraction analysis, highlighting their crystallization forms and the significance of intramolecular interactions for stabilization (Köysal et al., 2015). Such studies are essential for understanding the chemical and physical properties of these compounds, which can influence their biological activity and pharmaceutical applications.

Photodynamic Therapy and Photosensitizers

Research into sulfonamide derivatives has shown that certain compounds exhibit high singlet oxygen quantum yields, making them promising candidates for photodynamic therapy (PDT) applications in cancer treatment (Pişkin et al., 2020). The photophysical and photochemical properties of these compounds, such as fluorescence and photodegradation quantum yields, are crucial for their effectiveness as photosensitizers in Type II mechanisms of PDT.

DNA Binding and Anticancer Activity

Sulfonamide complexes have been investigated for their DNA-binding capabilities, DNA cleavage, genotoxicity, and anticancer activity (González-Álvarez et al., 2013). These studies are foundational for developing new anticancer drugs, as they provide insights into the mechanisms through which these compounds interact with DNA and induce cell death, mainly through apoptosis.

Antiproliferative Agents

Novel sulfonamide derivatives have been synthesized and evaluated for their in vitro antiproliferative activity against cancer cell lines, with some compounds showing higher activity compared to established drugs (Bashandy et al., 2014). Such research is key to identifying new therapeutic agents for cancer treatment.

Selective Fluorescence Chemosensors

Sulfonamide-based fluorogenic probes have been developed for the selective detection of metal ions, such as Pb(II), in neutral buffer aqueous solutions, demonstrating potential applications in environmental monitoring and bioimaging (Cao et al., 2011).

Future Directions

Benzothiazole derivatives have shown promising results in the field of medicinal chemistry, particularly as anti-tubercular compounds . Therefore, they could be a potential area of research for the development of more effective drugs .

properties

IUPAC Name

(NZ)-N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-oxonaphthalen-1-ylidene]-2,4-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N2O3S3/c1-15-11-12-23(16(2)13-15)33(29,30)27-20-14-22(24(28)18-8-4-3-7-17(18)20)32-25-26-19-9-5-6-10-21(19)31-25/h3-14H,1-2H3/b27-20-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHMGWVKNROXSNQ-OOAXWGSJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)SC4=NC5=CC=CC=C5S4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)SC4=NC5=CC=CC=C5S4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N2O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(3-(benzo[d]thiazol-2-ylthio)-4-oxonaphthalen-1(4H)-ylidene)-2,4-dimethylbenzenesulfonamide

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